

initial spectroscopic analysis (NMR, FT-IR, Mass Spec) of Carbazole derivative 1

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Compound of Interest		
Compound Name:	Carbazole derivative 1	
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Initial Spectroscopic Analysis of Carbazole Derivative 1: A Technical Guide

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and pharmaceuticals. Their unique electronic and photophysical properties make them valuable scaffolds in the development of novel therapeutic agents and functional materials. The precise structural elucidation of newly synthesized carbazole derivatives is a critical first step in any research and development pipeline. This technical guide provides an in-depth overview of the initial spectroscopic analysis of a model compound, designated as **Carbazole Derivative 1**, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected data, detailed experimental protocols, and a workflow for structural confirmation.

For the purpose of this guide, **Carbazole Derivative 1** is identified as 9-ethyl-9H-carbazole.

Spectroscopic Data Summary & Interpretation



The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive structural profile of **Carbazole Derivative 1**. Each technique offers complementary information, which, when integrated, confirms the molecular structure with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: ¹H NMR Data for Carbazole Derivative 1 (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.11	Doublet (d)	7.8	2H	H-4, H-5
7.46	Triplet (t)	8.1	2H	H-2, H-7
7.39	Doublet (d)	8.2	2H	H-1, H-8
7.24	Triplet (t)	7.4	2H	H-3, H-6
4.39	Quartet (q)	7.3	2H	N-CH₂-CH₃

| 1.46 | Triplet (t) | 7.3 | 3H | N-CH₂-CH₃ |

Interpretation: The aromatic region (7.24-8.11 ppm) displays signals characteristic of the carbazole core. The downfield doublet at 8.11 ppm corresponds to the protons at positions 4 and 5, which are deshielded by the ring current. The signals for the ethyl group attached to the nitrogen atom are clearly visible: a quartet at 4.39 ppm for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet at 1.46 ppm for the methyl (-CH₃) protons coupled to the methylene protons. The integration values (2H, 2H, 2H, 2H, 3H) are consistent with the proposed 9-ethyl-9H-carbazole structure.



¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for Carbazole Derivative 1 (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
140.4	C-4a, C-4b
125.7	C-2, C-7
122.8	C-4, C-5
120.3	C-3, C-6
118.9	C-1, C-8
108.6	C-9a, C-8a
37.7	N-CH ₂ -CH ₃

| 13.8 | N-CH₂-CH₃ |

Interpretation: The spectrum shows eight distinct carbon signals, consistent with the symmetry of the 9-ethyl-9H-carbazole molecule. Six signals appear in the aromatic region (108.6-140.4 ppm), corresponding to the twelve carbons of the carbazole ring system. The two aliphatic signals at 37.7 ppm and 13.8 ppm are assigned to the methylene (-CH₂) and methyl (-CH₃) carbons of the N-ethyl group, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data for Carbazole Derivative 1



Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3051	Medium	Aromatic C-H Stretch
2978, 2925	Medium	Aliphatic C-H Stretch (CH₃, CH₂)
1597, 1485, 1450	Strong	Aromatic C=C Ring Stretch
1330	Medium	Aromatic C-N Stretch

| 750, 727 | Strong | C-H Out-of-plane Bending (Aromatic) |

Interpretation: The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of the parent carbazole, strongly suggests that the nitrogen atom is substituted. [1] The presence of peaks around 2978 cm⁻¹ confirms the aliphatic C-H bonds of the ethyl group. Aromatic C-H stretching is observed at 3051 cm⁻¹.[1] The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbazole aromatic ring system, and the strong bands at 750 and 727 cm⁻¹ are typical for the C-H out-of-plane bending in ortho-disubstituted benzene rings.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and confirm the molecular formula.

Table 4: Mass Spectrometry Data for **Carbazole Derivative 1** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
195	100	[M]+ (Molecular Ion)
180	85	[M - CH ₃] ⁺

| 167 | 20 | [M - C_2H_4]⁺ (Carbazole radical cation) |



Interpretation: The mass spectrum shows the molecular ion peak [M]⁺ at m/z 195, which corresponds to the molecular weight of 9-ethyl-9H-carbazole (C₁₄H₁₃N).[2] The base peak at m/z 180 results from the loss of a methyl radical (-CH₃), a common fragmentation pathway. The peak at m/z 167 corresponds to the carbazole radical cation, resulting from the loss of ethylene. This fragmentation pattern is fully consistent with the structure of **Carbazole Derivative 1**.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data integrity.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Carbazole Derivative 1** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3] The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
- ¹H NMR Parameters:

Pulse Program: Standard single pulse

Acquisition Time: 3.0 seconds

Relaxation Delay: 2.0 seconds

Number of Scans: 16

Spectral Width: 16 ppm

¹³C NMR Parameters:

Pulse Program: Proton-decoupled

Acquisition Time: 1.5 seconds

Relaxation Delay: 2.0 seconds



Number of Scans: 1024

Spectral Width: 240 ppm

 Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

- Sample Preparation: The spectrum was obtained using an Attenuated Total Reflectance
 (ATR) accessory. A small amount of the solid Carbazole Derivative 1 was placed directly
 onto the ATR crystal.[4]
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- · Parameters:
 - Spectral Range: 4000-650 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
- Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[5][6]

Mass Spectrometry

- Sample Preparation: A dilute solution of Carbazole Derivative 1 was prepared in methanol at a concentration of approximately 1 mg/mL.[7]
- Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Ionization Method: Electron Ionization (EI) at 70 eV.[8]
- Mass Analyzer: Quadrupole.



• Parameters:

Ion Source Temperature: 230°C

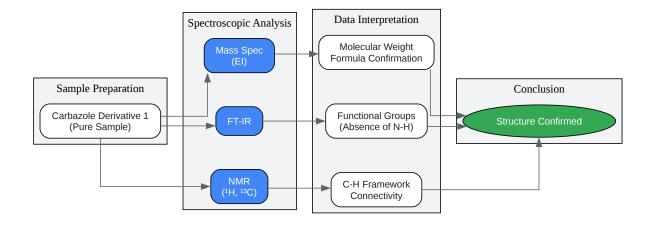
GC Inlet Temperature: 250°C

Mass Range: m/z 40-500

 Data Processing: The mass spectrum was recorded and analyzed to identify the molecular ion and major fragment peaks.

Workflow and Data Relationships

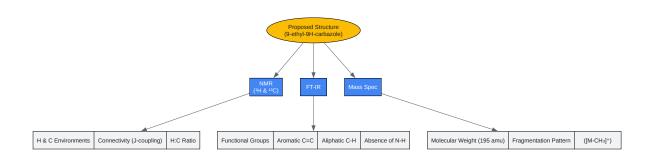
The logical flow of spectroscopic analysis and the interplay between the different techniques are crucial for efficient structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **Carbazole Derivative 1**.





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Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

The initial spectroscopic analysis provides a robust and self-consistent dataset for the structural confirmation of **Carbazole Derivative 1** as 9-ethyl-9H-carbazole. ¹H and ¹³C NMR spectroscopy elucidated the complete carbon-hydrogen framework, including the substitution pattern on the carbazole nitrogen. FT-IR spectroscopy confirmed the presence of key functional groups and, critically, the absence of the N-H bond from the parent carbazole. Finally, mass spectrometry unequivocally determined the molecular weight and provided a fragmentation pattern consistent with the proposed structure. This integrated analytical approach is fundamental to ensuring compound identity and purity in chemical research and drug development.

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